

Application Note & Protocol: Determination of Diacetyl using Solid-Phase Microextraction (SPME)

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Compound of Interest

Compound Name: 2,3-Butanedione

Cat. No.: B143835

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Introduction

Diacetyl (**2,3-butanedione**) is a volatile organic compound that is a natural byproduct of fermentation and is recognized for its characteristic buttery flavor and aroma. It is a key flavor component in many food and beverage products, including dairy items, wine, and beer.^{[1][2]} However, at high concentrations, it can be considered an off-flavor.^[3] Furthermore, concerns about respiratory health effects associated with diacetyl exposure in occupational settings have necessitated sensitive and accurate measurement methods.^[4] Solid-Phase Microextraction (SPME) is a simple, solvent-free, and sensitive sample preparation technique that is well-suited for the extraction and concentration of volatile compounds like diacetyl from various matrices.^{[4][5]} This application note provides a detailed protocol for the determination of diacetyl using SPME coupled with Gas Chromatography-Mass Spectrometry (GC-MS).

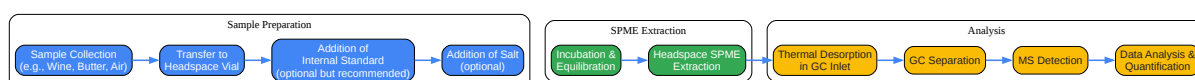
Principle of SPME

SPME is a microextraction technique that uses a fused silica fiber coated with a stationary phase to extract analytes from a sample. The fiber is exposed to the headspace above the sample or directly immersed in a liquid sample. Analytes partition from the sample matrix into the stationary phase until equilibrium is reached. The fiber is then withdrawn and transferred to

the injection port of a gas chromatograph, where the analytes are thermally desorbed for analysis.[4]

Experimental Workflow

The following diagram illustrates the general workflow for diacetyl analysis using SPME-GC-MS.



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Caption: General workflow for diacetyl analysis using SPME-GC-MS.

Materials and Reagents

- **SPME Fiber Assembly:** A variety of fiber coatings are available. For diacetyl analysis, Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) or Polydimethylsiloxane/Divinylbenzene (PDMS/DVB) fibers are commonly used.[4]
- **SPME Fiber Holder:** For manual sampling.
- **Gas Chromatograph-Mass Spectrometer (GC-MS):** Equipped with a split/splitless injector and a suitable capillary column (e.g., DB-WAX, DB-5ms).
- **Headspace Vials:** 10 mL or 20 mL with PTFE-faced septa.
- **Heating Block or Water Bath:** For temperature-controlled incubation.
- **Diacetyl Standard:** Analytical grade.

- Internal Standard: Deuterated diacetyl (diacetyl-d6) is recommended for accurate quantification.[\[1\]](#)[\[6\]](#)
- Sodium Chloride (NaCl): ACS grade or higher (optional, for salting-out effect).
- Organic Solvents: Methanol or ethanol for stock solution preparation.

Detailed Experimental Protocols

Protocol 1: Diacetyl in Wine

This protocol is adapted from the method described for the analysis of diacetyl in wine.[\[1\]](#)[\[6\]](#)

1. Sample Preparation:

- Transfer 3 mL of the wine sample into a 15 mL glass vial with a Teflon-coated septum.[\[1\]](#)
- For accurate quantification, add a known concentration of deuterated diacetyl-d6 (d6-DA) as an internal standard.[\[1\]](#)[\[6\]](#)
- Optionally, add 1.5 g of sodium chloride to the vial to enhance the partitioning of diacetyl into the headspace.[\[1\]](#)

2. SPME Extraction:

- Condition the SPME fiber according to the manufacturer's instructions.
- Place the vial in a heating block or water bath and allow it to equilibrate at the desired temperature (e.g., 33-39 °C).[\[1\]](#)
- Expose the SPME fiber to the headspace above the wine sample for a defined period (e.g., 5 minutes).[\[1\]](#)

3. GC-MS Analysis:

- Immediately after extraction, retract the fiber and insert it into the heated GC injection port (e.g., 250 °C) for thermal desorption of the analytes.
- Perform the chromatographic separation on a suitable capillary column.
- The mass spectrometer can be operated in scan mode or selected ion monitoring (SIM) mode for higher sensitivity.

Protocol 2: Diacetyl in Butter and Air

This protocol is based on a method developed for the determination of diacetyl in butter and air samples.^[4]

For Butter Samples:

1. Sample Preparation:

- Place a known amount of the butter sample into a headspace vial.
- Seal the vial with a PTFE-faced septum.

2. SPME Extraction:

- Incubate the vial at 37°C for a specified time to allow for equilibration.^[4]
- Expose a Polydimethylsiloxane/Divinylbenzene (PDMS/DVB) fiber to the headspace for 5 minutes.^[4]

3. GC-MS Analysis:

- Follow the GC-MS analysis steps as described in Protocol 1.

For Air Samples:

1. Sample Collection and Extraction:

- Expose a Polydimethylsiloxane (PDMS) fiber to the air for 2 minutes to extract diacetyl.^[4]

2. GC-MS Analysis:

- Immediately after sampling, analyze the fiber by GC-MS as described in Protocol 1.

Quantitative Data Summary

The following tables summarize quantitative data from various studies on SPME for diacetyl measurement.

Table 1: SPME Conditions and Performance for Diacetyl Analysis in Various Matrices

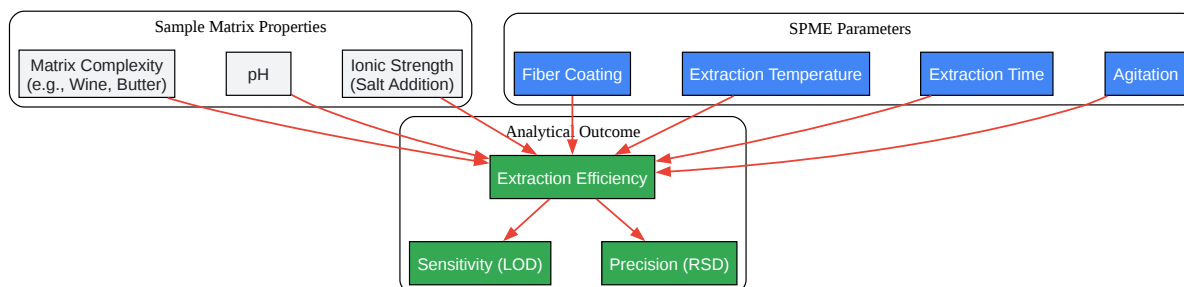
| Matrix | SPME Fiber Type | Extraction Temp. (°C) | Extraction Time (min) | Linear Range | Limit of Detection (LOD) | Reference |
|-----------|-----------------|-----------------------|-----------------------|------------------|--------------------------|-----------|
| Butter | PDMS/DVB | 37 | 5 | 0.024–11.2 ppm | 0.0078 ppm | [4] |
| Air | PDMS | Ambient | 2 | 0.2–22 ppm (v/v) | 0.05 ppm (v/v) | [4] |
| Wine | Not Specified | 22-40 | 3-5 | Up to 10 µg/mL | 0.01 µg/mL | [1][6] |
| Margarine | DVB/CAR/PDMS | 47.54 | 33.63 | Not Reported | Not Reported | [4] |
| Beer | CAR/PDMS | Not Reported | Not Reported | Not Reported | 0.92 µg/L | [3] |

Table 2: Diacetyl Concentrations Found in Various Samples

| Sample Type | Diacetyl Concentration | Reference |
|-------------------------------|------------------------|-----------|
| Beer | 0.034 to 0.110 mg/L | [4] |
| Yogurt | 0.79 to 2.77 µg/g | [4] |
| Port Wines | 0.1-1.85 mg/L | [4] |
| Beer (different fermentation) | 0.07 - 0.36 mg/L | [7] |
| Beer | 7 µg/L to 40 µg/L | [8] |

Signaling Pathways and Logical Relationships

The following diagram illustrates the key parameters influencing the SPME process for diacetyl analysis.



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Caption: Factors influencing the efficiency and outcome of SPME analysis.

Derivatization

For certain applications, derivatization can be employed to improve the volatility or detectability of diacetyl. One common approach involves derivatization with o-phenylenediamine (OPDA) or its analogs to form a more stable quinoxaline derivative, which can then be analyzed by HPLC-UV or GC-MS.[9] While SPME is often used for direct analysis of volatile compounds, derivatization can be a valuable tool, especially when dealing with complex matrices or when enhanced sensitivity is required.

Conclusion

Solid-Phase Microextraction offers a robust, sensitive, and efficient method for the determination of diacetyl in a variety of samples. By optimizing key parameters such as fiber type, extraction temperature, and time, researchers can achieve reliable and accurate quantification of this important flavor compound. The protocols and data presented in this application note provide a solid foundation for developing and validating SPME-based methods for diacetyl analysis in research, quality control, and safety assessment applications.

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